(E)-4-(2-(Furan-2-yl)vinyl)aniline (E)-4-(2-(Furan-2-yl)vinyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17280133
InChI: InChI=1S/C12H11NO/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12/h1-9H,13H2/b8-5+
SMILES:
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol

(E)-4-(2-(Furan-2-yl)vinyl)aniline

CAS No.:

Cat. No.: VC17280133

Molecular Formula: C12H11NO

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-(2-(Furan-2-yl)vinyl)aniline -

Specification

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
IUPAC Name 4-[(E)-2-(furan-2-yl)ethenyl]aniline
Standard InChI InChI=1S/C12H11NO/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12/h1-9H,13H2/b8-5+
Standard InChI Key TVTLTUJSAHLADI-VMPITWQZSA-N
Isomeric SMILES C1=COC(=C1)/C=C/C2=CC=C(C=C2)N
Canonical SMILES C1=COC(=C1)C=CC2=CC=C(C=C2)N

Introduction

(E)-4-(2-(Furan-2-yl)vinyl)aniline, also known as 4-(2-furylvinyl)aniline, is a compound of significant interest in organic chemistry due to its unique structure and potential applications. It consists of an aniline moiety attached to a furan ring through a vinyl group, which imparts distinct chemical properties and biological activities.

Synthesis Methods

The synthesis of (E)-4-(2-(Furan-2-yl)vinyl)aniline typically involves starting materials such as furan derivatives and anilines. Common methods include cross-coupling reactions facilitated by catalysts like palladium or nickel complexes in solvents such as ethanol or dimethylformamide.

Chemical Reactivity

The compound's reactivity is attributed to its functional groups, including the vinyl and furan moieties. It can participate in various chemical reactions, often proceeding via concerted mechanisms where bond formation and breaking occur simultaneously.

Applications and Potential Uses

(E)-4-(2-(Furan-2-yl)vinyl)aniline has potential applications in:

  • Organic Electronics: Due to its unique electronic properties.

  • Pharmaceuticals: Its biological activities make it a candidate for medicinal chemistry research.

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure and purity of synthesized samples.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-(Furan-2-yl)anilineFuran ring at the third positionDifferent reactivity due to position
4-(Furan-2-yl)anilineFuran ring at the fourth positionSimilar but varies in substitution patterns
3-(Thiophen-2-yl)anilineThiophene ring instead of furanOffers distinct electronic properties
5-(Furan-3-yl)-1H-pyrazoleFused pyrazole structure with furanPotentially different biological activities

(E)-4-(2-(Furan-2-yl)vinyl)aniline stands out due to the specific arrangement of the vinyl group and the furan moiety, influencing its reactivity and interaction profile.

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